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molecular formula C11H12O3 B1272920 1-(3-Allyl-2,4-dihydroxyphenyl)ethanone CAS No. 38987-00-7

1-(3-Allyl-2,4-dihydroxyphenyl)ethanone

Cat. No. B1272920
M. Wt: 192.21 g/mol
InChI Key: SCTZFHGSNSIMHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04252818

Procedure details

The chromone derivative of formula I is readily prepared according to the following reaction scheme: ##STR2## by reacting 2,4-dihydroxyacetophenone (II) with allylbromide in the presence of potassium carbonate and acetone to obtain 4-allyloxy-2-hydroxyacetophenone III which, upon heating at 180°-220° C., undergoes rearrangement to form 3-allyl-2,4-dihydroxyacetophenone (IV). The dihydroxy intermediate then is catalytically reduced in the presence of palladium/carbon catalyst to form 2,4-dihydroxy-3-propylacetophenone (V). Intermediate (V) then is treated with epichlorohydrin in refluxing ethanolic potassium hydroxide to form 4-(2,4-epoxypropoxy)-2-hydroxy-3-propylacetophenone (VI) and with diethyl oxalate in the presence of sodium ethoxide to form ethyl 7-hydroxy-8-propyl-4-oxo-4H-1-benzopyran-2-carboxylate (VII). Intermediates (VI) and (VII) are reacted under a nitrogen atmosphere at 140°-150° C. in the presence of Triton B (Rohm & Hass, Philadelphia, Pa.) and the resulting ester treated with sodium bicarbonate to form 7-[3-(4-acetyl-3-hydroxy-2-propylphenoxy)-2-hydroxypropoxy]-4-oxo-8-propyl-4H-1-benzopyran-2-carboxylic acid (VIII). This intermediate, preferrably the sodium salt, then is iodinated in the presence of potassium triiodide to form the desired 7-[3-(4-acetyl-3-hydroxy-6-iodo-2-propylphenoxy)-2-hydroxypropoxy]-4-oxo-8-propyl-4H-1-benzopyran-2-carboxylic acid (I).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
dihydroxy
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:4]1[CH:9]=[CH:8][C:7]([OH:10])=[C:6]([CH2:11][CH:12]=[CH2:13])[C:5]=1[OH:14])=[O:3]>[Pd]>[CH3:13][CH2:12][CH2:11][C:6]1[C:5]([OH:14])=[C:4]([C:2]([CH3:1])=[O:3])[CH:9]=[CH:8][C:7]=1[OH:10]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C1=C(C(=C(C=C1)O)CC=C)O
Step Two
Name
dihydroxy
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
upon heating at 180°-220° C.

Outcomes

Product
Name
Type
product
Smiles
CCCC1=C(C=CC(=C1O)C(=O)C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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